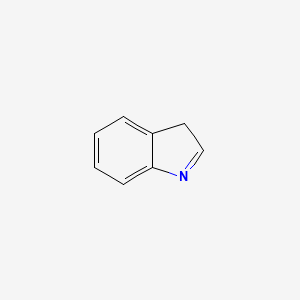

3H-Indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

271-26-1 |

|---|---|

Molecular Formula |

C8H7N |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3H-indole |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,6H,5H2 |

InChI Key |

RKJUIXBNRJVNHR-UHFFFAOYSA-N |

SMILES |

C1C=NC2=CC=CC=C21 |

Canonical SMILES |

C1C=NC2=CC=CC=C21 |

Other CAS No. |

271-26-1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 3H-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel 3H-indole derivatives, also known as indolenines. These compounds are crucial scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active molecules.[1][2] This document details established synthetic protocols, comprehensive characterization techniques, and the role of these derivatives in modulating key cellular signaling pathways.

Synthesis Methodologies

The construction of the this compound core can be achieved through several synthetic strategies. The Fischer indole synthesis remains a cornerstone method, while modern approaches like iodine-mediated cyclization offer alternative pathways under different conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile chemical reaction that produces the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the final indole product.[3] For the synthesis of 3H-indoles (indolenines), ketones lacking an α-hydrogen on one side or cyclic ketones are typically used.

Iodine-Mediated Intramolecular Cyclization

A more recent and efficient method for constructing the this compound skeleton involves the iodine-mediated intramolecular cyclization of enamines.[5] This transition-metal-free reaction provides a novel pathway to a wide variety of this compound derivatives bearing multifunctional groups in good to high yields.[5] The proposed mechanism involves an oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to form the this compound.[5]

Data on Synthesis of this compound Derivatives

The following table summarizes quantitative data from representative syntheses of this compound derivatives using the Fischer indole synthesis.

| Entry | Phenylhydrazine Reactant | Ketone Reactant | Product | Yield (%) | Reference |

| 1 | o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,4-Tetramethyl-3H-indole | High Yield | [3][6] |

| 2 | m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,6-Tetramethyl-3H-indole | High Yield | [3][6] |

| 3 | o-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 1,2,3,4,5,6,7,8-Octahydro-1,1-dimethyl-carbazole | High Yield | [3][6] |

| 4 | p-Nitrophenylhydrazine | 2-Methylcyclohexanone | 7-Nitro-1,2,3,4,5,6,7,8-octahydro-1,1-dimethyl-carbazole | 51% | [3] |

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity for newly synthesized this compound derivatives are accomplished through a combination of spectroscopic and analytical techniques.

Spectroscopic and Spectrometric Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR are fundamental for structural confirmation. In 1H-NMR of 2,3,3-trimethyl-3H-indoles, characteristic singlets appear for the gem-dimethyl groups at C-3 and the methyl group at C-2.[3][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The C=N stretch of the indolenine ring is a characteristic feature.[3]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[7][8]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be affected by substituents on the indole ring.[3]

Structural and Physical Analysis

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.[9][10][11]

-

Melting Point Analysis: The melting point is a crucial indicator of purity for solid compounds.[3]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound, serving as a confirmation of its empirical formula.[3]

Spectroscopic Data for a Representative this compound Derivative

The table below presents typical spectroscopic data for a synthesized this compound derivative.

| Compound Name | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | IR (cm-1) | Reference |

| 2,3,3,4-Tetramethyl-3H-indole | 1.16 (s, 6H, C3-(CH₃)₂), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, C2-CH₃), 6.9-7.2 (m, 3H, Ar-H) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 | 2840-2910, 1695, 1570, 1430, 1365 | [3][6] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and analysis of novel compounds.

General Protocol for Fischer Indole Synthesis

-

Reaction Setup: To a solution of the selected phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetic acid), add the ketone reactant (1.0-1.2 eq).[3][12]

-

Reaction Execution: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., CDCl₃ or ethyl acetate).[6]

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.[3]

General Protocol for Compound Characterization

-

Melting Point: Determine the melting point of the purified solid product using a standard melting point apparatus.[3]

-

NMR Spectroscopy: Record 1H and 13C-NMR spectra on a spectrometer (e.g., 75 MHz or 400 MHz) using a deuterated solvent (e.g., CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[3][13]

-

IR Spectroscopy: Record the infrared spectrum of the compound using an FTIR instrument to identify characteristic functional group absorptions.[3]

-

Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular formula of the compound.[8]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in chemical synthesis and biology.

Synthesis and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and characterization of a novel this compound derivative.

Logical Relationships in Compound Characterization

This diagram illustrates the relationship between different analytical techniques used for characterization.

Biological Significance and Signaling Pathways

Indole derivatives are recognized for their wide-ranging biological activities and therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] Many of these effects are attributed to their ability to modulate critical cellular signaling pathways.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[14] Natural indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to be potent inhibitors of this pathway.[14][15] By targeting key kinases like Akt and mTOR, these compounds can suppress tumor growth, inhibit angiogenesis, and reverse drug resistance, making their derivatives promising candidates for cancer therapy.[14][16][17]

Conclusion

The synthesis and characterization of novel this compound derivatives represent a vibrant and critical area of research in medicinal chemistry and drug development.[18] The robust synthetic methodologies, coupled with comprehensive analytical techniques, enable the creation and validation of new molecular entities. The profound biological activity of these compounds, particularly their ability to modulate key oncogenic pathways like PI3K/Akt/mTOR, underscores their potential as a foundation for the next generation of therapeutic agents. This guide provides the fundamental knowledge and practical frameworks necessary for professionals to explore and innovate within this promising chemical space.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. New this compound Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. New this compound synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioengineer.org [bioengineer.org]

3H-Indole Tautomerism: A Comprehensive Technical Guide to its Influence on Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole is a privileged heterocyclic scaffold, central to a vast array of pharmaceuticals and biologically active natural products. While the chemistry of 1H-indole is well-established, its less stable, non-aromatic tautomer, 3H-indole (indolenine), offers a unique and powerful platform for synthetic innovation. The disruption of aromaticity in the 3H-tautomer unlocks distinct modes of reactivity, enabling dearomatization, cycloaddition, and spirocyclization reactions that are otherwise challenging to achieve. This guide provides an in-depth exploration of this compound tautomerism, detailing its effect on chemical reactivity and providing a practical resource for leveraging this transient intermediate in modern drug discovery and organic synthesis. We present quantitative data on tautomer stability, detailed experimental protocols for the synthesis and study of 3H-indoles, and visual schematics of key reaction pathways.

The Landscape of Indole Tautomerism

Indole predominantly exists in its aromatic 1H-form, where the nitrogen atom of the pyrrole ring bears a hydrogen atom. This configuration benefits from the thermodynamic stability conferred by a fully aromatic bicyclic system.[1] However, a dynamic equilibrium exists with the non-aromatic this compound tautomer, also known as indolenine. In this isomer, the proton has migrated from the nitrogen to the C3 position, disrupting the aromaticity of the five-membered ring.[1] This disruption is the cornerstone of the unique reactivity of 3H-indoles.

The interconversion between 1H- and this compound is a tautomeric process. While the 1H-tautomer is significantly more stable, the 3H-tautomer can be accessed as a reactive intermediate, particularly when the C3 position is substituted, or under specific reaction conditions that favor its formation.

Stability and Equilibrium

The 1H-tautomer of indole is thermodynamically more stable than the 3H-tautomer due to its aromatic character. Computational studies have quantified this energy difference. For instance, density functional theory (DFT) calculations have shown that this compound is significantly higher in energy than 1H-indole. This inherent instability means that 3H-indoles are typically transient and not readily isolable under standard conditions.[1]

The position of the tautomeric equilibrium is influenced by factors such as substitution, solvent polarity, and temperature. While quantitative data for the equilibrium constant (Keq) of the parent indole system is scarce due to the overwhelming preference for the 1H-form, studies on related systems like indole-3-pyruvic acid have shown that the keto-enol (analogous to 1H-3H) tautomeric ratio is highly solvent-dependent.

Data Presentation: Spectroscopic and Thermodynamic Data

Spectroscopic Characterization

The distinct structural features of 1H- and 3H-indoles give rise to characteristic spectroscopic signatures. The following tables summarize key spectroscopic data for representative this compound derivatives.

Table 1: 1H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment | Reference |

| 2,3,3-Trimethyl-3H-indole | CDCl3 | 1.30 (s, 6H, 2 x C3-CH3), 2.20 (s, 3H, C2-CH3), 7.10-7.50 (m, 4H, Ar-H) | --INVALID-LINK-- |

| 2,3,3,5-Tetramethylindolenine | CDCl3 | 1.16 (s, 6H, 2xCH3), 2.1 (s, 3H, Ar-CH3), 2.24 (s, 3H, N=C-CH3), 6.7-7.2 (m, 3H, Ar-H) | [2] |

| Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate | CDCl3 | 1.25 (t, 3H, J=7.1 Hz, OCH2CH3), 1.85 (s, 3H, C3-CH3), 4.20 (q, 2H, J=7.1 Hz, OCH2CH3), 7.2-7.8 (m, 9H, Ar-H) | [3] |

Table 2: 13C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment | Reference |

| 2,3,3,5-Tetramethylindolenine | CDCl3 | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 | [2] |

| 6′-Amino-2′-thioxo-5-methyl-2-oxo-1′H-spiro{indoline-3,4′-pyrano[2,3c]thiazole}-5′-carbonitrile | DMSO-d6 | 22.43 (CH3), 59.64 (Spiro carbon), 117.14 (C≡N), 121.00-144.97 (aromatic carbons), 169.40 (C=O), 183.42 (C-NH2), 191.54 (C=S) | [4] |

Table 3: IR Spectroscopic Data for Selected this compound Derivatives

| Compound | Medium | Characteristic Absorption Bands (cm-1) and Assignment | Reference |

| 2,3,3,5-Tetramethylindolenine | Neat | 1680 (C=N stretching) | [2] |

| 6′-Amino-2′-thioxo-5-methyl-2-oxo-1′H-spiro{indoline-3,4′-pyrano[2,3c]thiazole}-5′-carbonitrile | KBr | 3450-3310 (NH2 str.), 3265-3115 (NH str.), 2235-2120 (C≡N), 1720-1685 (C=O) | [4] |

The Effect of this compound Tautomerism on Reactivity

The non-aromatic nature of the this compound tautomer leads to a significant increase in reactivity compared to its 1H-counterpart. The key reactive sites in 3H-indoles are the imine-like nitrogen, which is nucleophilic, and the C2 position, which is electrophilic. This altered reactivity profile opens up a range of synthetic transformations.

Dearomatization Reactions

3H-indoles are excellent substrates for dearomatization reactions, which lead to the formation of valuable spirocyclic and fused indolines. These reactions often proceed via the generation of a this compound intermediate, which is then trapped by a reacting partner.

A notable example is the copper-catalyzed asymmetric dearomative [4+1] spiroannulation of 3H-indoles with vinyl ethynylethylene carbonates. In this reaction, the this compound acts as a bisnucleophile, attacking a copper vinylallenylidene intermediate to afford chiral spiroindolenines with high enantioselectivity.[3]

Cycloaddition Reactions

The double bond in the pyrrole ring of 3H-indoles can participate in cycloaddition reactions. For example, dearomative [3+2] cycloaddition reactions between 3-substituted indoles and azaoxyallyl cations have been reported to produce pyrroloindolines. Computational studies suggest a stepwise mechanism involving the initial formation of a C-C bond at the C3 position of the indole.

Kinetic vs. Thermodynamic Control

The outcome of reactions involving indole can be dictated by kinetic versus thermodynamic control. Electrophilic substitution on the indole ring is a classic example. While substitution at the C3 position leads to the thermodynamically more stable product, substitution at the N1 position is often kinetically favored. This suggests that the initial electrophilic attack may occur at the nitrogen, followed by rearrangement to the more stable C3-substituted product. The reaction conditions, such as temperature and solvent, can be tuned to favor either the kinetic or thermodynamic product.[5]

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Fischer Indole Synthesis of 2,3,3-Trimethyl-5-nitroindolenine [2]

-

A mixture of o-nitrophenylhydrazine (0.29 g, 1.89 mmol), 2-methylcyclohexanone (0.21 g, 1.89 mmol), and glacial acetic acid (3 g, 0.05 mol) is refluxed for 24 hours with stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and neutralized with 1 M NaOH.

-

The mixture is then diluted with water (100 mL) and extracted with CDCl3 (3 x 100 mL).

-

The combined organic layers are dried over Na2SO4, and the solvent is removed by rotary evaporation to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Iodine-Mediated Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate [3]

-

To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), iodine (1.1 equiv), and K2CO3 (1.2 equiv) is added 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature.

-

The reaction temperature is raised to 100 °C and maintained for 1 hour.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solution is quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic extracts are washed with brine (2 x 20 mL) and dried over MgSO4.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Studying Tautomeric Equilibria by 1H NMR Spectroscopy

Protocol 3: General Procedure for Quantitative 1H NMR Analysis of Tautomeric Mixtures [6]

-

Sample Preparation: Prepare solutions of the indole derivative at a known concentration in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to investigate the solvent effect on the equilibrium.

-

NMR Acquisition: Acquire quantitative 1H NMR spectra. Key parameters include:

-

A calibrated 90° pulse.

-

A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for both the 1H- and 3H-tautomers.

-

Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the molar ratio of the two tautomers from the integral values.

-

The equilibrium constant (Keq) can be calculated using the formula: Keq = [this compound] / [1H-indole].

-

Conclusion

The transient this compound tautomer represents a synthetically powerful, yet often overlooked, aspect of indole chemistry. By understanding the principles of its formation and reactivity, researchers can unlock novel synthetic pathways to complex molecular architectures. The dearomatization and cycloaddition reactions of 3H-indoles provide access to spirocyclic and fused indolines, which are prevalent motifs in biologically active compounds. The ability to control the outcome of reactions through kinetic and thermodynamic manipulation further enhances the synthetic utility of this reactive intermediate. This guide has provided a foundational understanding of this compound tautomerism, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. It is anticipated that a deeper appreciation of this compound chemistry will continue to fuel innovation in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Asymmetric Dearomatization of Indole by Palladium/PC-Phos-Catalyzed Dynamic Kinetic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of the 3H-Indole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-indole, also known as indolenine, is a significant heterocyclic scaffold in medicinal chemistry and drug development. Unlike its aromatic isomer, 1H-indole, the this compound contains a non-aromatic pyrroline ring fused to a benzene ring, featuring a characteristic imine functionality. This structural distinction imparts unique chemical reactivity and biological activity to its derivatives. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the this compound ring system, including detailed experimental protocols, comparative data, and logical workflows for structural confirmation.

Core Spectroscopic Characteristics

The spectroscopic signature of the this compound core is primarily defined by the imine (C=N) bond and the sp³-hybridized carbon at the 3-position. Substituents on the ring system will, of course, influence the precise spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of a this compound derivative is characterized by the absence of a proton at the 3-position. Key signals include:

-

Aromatic Protons: Protons on the benzene ring typically appear in the range of δ 6.5-8.0 ppm. Their multiplicity and coupling constants provide information about the substitution pattern on the aromatic ring.

-

Substituents at C2 and C3: Protons on alkyl or other groups attached to the C2 and C3 positions will have chemical shifts dependent on their electronic environment. For instance, methyl groups at C3 often appear as sharp singlets in the upfield region (δ 1.1-1.4 ppm).[1] A methyl group at the C2 position, being adjacent to the imine bond, will resonate slightly further downfield (δ 2.1-2.4 ppm).[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework. Distinctive signals for the this compound core include:

-

Imine Carbon (C2): This carbon is significantly deshielded and typically resonates in the range of δ 160-190 ppm.

-

Quaternary Carbon (C3): The sp³-hybridized C3 carbon appears at a much higher field, generally between δ 35-55 ppm.

-

Aromatic Carbons: The carbons of the benzene ring produce signals in the aromatic region (δ 115-155 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the this compound system. The most characteristic absorption is:

-

C=N Stretch: A strong to medium intensity band in the region of 1680-1710 cm⁻¹ is indicative of the imine double bond.[1] The exact frequency can be influenced by substitution and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions in the this compound ring system give rise to characteristic UV-Vis absorption bands. Typically, two main absorption bands are observed:

-

One band around 215-235 nm .

-

A second, less intense band around 260-310 nm .[1] The position and intensity of these bands can be affected by substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound derivatives. The molecular ion peak (M⁺) is usually observed. Fragmentation patterns can be complex but often involve cleavages alpha to the imine group and fragmentations of the substituents.

Data Presentation

The following tables summarize typical spectroscopic data for representative this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

| Compound | H at C4-C7 (Aromatic) | C2-Substituent Protons | C3-Substituent Protons | Other Protons | Reference |

| 2,3,3,5-Tetramethyl-3H-indole | 6.7-7.2 (m, 3H) | 2.24 (s, 3H, -CH₃) | 1.16 (s, 6H, 2x -CH₃) | 2.1 (s, 3H, Ar-CH₃) | [1] |

| 2,3,3,6-Tetramethyl-3H-indole | 6.7-7.2 (m, 3H) | 2.37 (s, 3H, -CH₃) | 1.25/1.35 (s, 6H, 2x -CH₃) | 2.19 (s, 3H, Ar-CH₃) | [1] |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

| Compound | C2 | C3 | Aromatic Carbons | Substituent Carbons | Reference |

| 2,3,3,5-Tetramethyl-3H-indole | 164.6 | 37.8 | 121.9, 127.6, 129.3, 136.6, 148.8, 152.7 | 19.9, 24.6, 25.1 | [1] |

| 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole* | 187.3 | 52.8 | 119.6, 128.0, 135.6, 141.7, 143.9, 144.4 | 19.9, 25.1, 36.5 | [1] |

*A tricyclic this compound derivative.

Table 3: IR and UV-Vis Spectroscopic Data

| Compound | IR (cm⁻¹) C=N Stretch | UV-Vis (EtOH) λ_max (nm) | Reference |

| 2,3,3,5-Tetramethyl-3H-indole | 1680 | 217, 262 | [1] |

| 2,3,3,6-Tetramethyl-3H-indole | 1700 | 218, 259 | [1] |

| 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 1690 | 233, 251, 440 | [1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method for Solids):

-

Mix approximately 1 mg of the analyte with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Neat Liquid Method):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or salt plates) and subtract it from the sample spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record the spectrum over a range of 200-400 nm.

-

Record a baseline with the solvent-filled cuvette and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

Scan a suitable mass-to-charge (m/z) ratio range to detect the molecular ion and expected fragments.

-

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis of a Novel this compound Derivative

Caption: Workflow for the structural elucidation of 3H-indoles.

Relationship Between Spectroscopic Data and this compound Structure

Caption: Correlation of spectroscopic techniques to this compound structural features.

References

Screening 3H-Indole Compounds for Biological Activity: A Technical Guide

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the screening processes for identifying and characterizing the biological effects of 3H-indole derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate research in this promising area.

Core Biological Activities and Screening Data

This compound compounds and their derivatives have demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data from various screening assays.

Anticancer Activity

The antiproliferative effects of indole derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 30 | SK-OV-3 (Ovarian) | < 5 | OXi8006 | < 5 |

| 31 | NCI-H460 (Lung) | < 5 | OXi8006 | < 5 |

| 35 | DU-145 (Prostate) | < 5 | OXi8006 | < 5 |

| 36 | SK-OV-3 (Ovarian) | < 5 | OXi8006 | < 5 |

| 16 | A549 (Lung) | Potent | Osimertinib | - |

| 16 | PC3 (Prostate) | Potent | Dasatinib | - |

| HD02 | NCI-60 Panel | Variable | Imatinib | - |

| HD05 | NCI-60 Panel | Variable | Imatinib | - |

| HD12 | NCI-60 Panel | Variable | Imatinib | - |

| 10b | A549 (Lung) | 0.012 | - | - |

| 10b | K562 (Leukemia) | 0.010 | - | - |

Table 1: Summary of in vitro anticancer activity of selected indole derivatives.[1][2][3][4]

Antioxidant Activity

The antioxidant potential of indole derivatives is commonly assessed through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method, with results often expressed as IC₅₀ values.

| Compound ID | DPPH Radical Scavenging IC₅₀ (µM/mL) | Lipid Peroxidation Inhibition IC₅₀ (µM/mL) |

| 3 | 121 ± 0.5 | 70 ± 0.7 |

| 4 | 159 ± 0.4 | 75 ± 0.4 |

| 5a | 18 ± 0.1 | 24 ± 0.3 |

| 5b | 21 ± 0.2 | 29 ± 0.8 |

| 5c | 109 ± 0.5 | 118 ± 0.1 |

Table 2: Antioxidant activity of indole-3-carboxaldehyde analogs.[5]

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is determined by their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2, 3 | S. enterica | 125 | Ciprofloxacin | - |

| 4, 5, 6, 7, 8 | Methicillin-resistant S. aureus | 125 | Ciprofloxacin | - |

| 2h | S. aureus | 6.25 | Ampicillin | > 6.25 |

| 3d | S. aureus | 6.25 | Sultamicillin | > 6.25 |

| 2c | Methicillin-resistant S. aureus | > Ciprofloxacin | Ciprofloxacin | - |

| 3d | Methicillin-resistant S. aureus | > Ciprofloxacin | Ciprofloxacin | - |

Table 3: In vitro antimicrobial activity of selected 3-substituted indole derivatives.[6][7]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of biological activity screening. The following are methodologies for key assays.

MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[8][9][10][11][12]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9][12] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 570 nm.[8][10][11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.[14] This allows for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[11][14]

-

Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 630 nm or higher can be used to reduce background noise.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method for evaluating the free radical scavenging ability of compounds.[15]

Principle: DPPH is a stable free radical that has a deep purple color in solution.[15] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[15]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[15] This solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare various concentrations of the this compound compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[15]

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to an equal volume of the DPPH working solution. Include a blank containing only the solvent.[15]

-

Incubation: Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[15]

-

Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[15][16]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Broth Microdilution Method for Antimicrobial Activity

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria and fungi.[17][18]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.[17]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[17]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[17]

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without any test compound) and a negative control (medium without any microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

Caption: Dual inhibition of EGFR and SRC kinase pathways by an indole compound.

Caption: General workflow for biological activity screening of this compound compounds.

Caption: Mechanism of the DPPH radical scavenging assay by an antioxidant indole.

References

- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Natural Occurrence of 3H-Indole Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 3H-indole alkaloids, a significant class of secondary metabolites with diverse and potent biological activities. This document outlines their distribution in nature, summarizes quantitative data on their presence in key plant species, details experimental protocols for their study, and visualizes the complex signaling pathways they modulate.

Introduction to this compound Alkaloids

Indole alkaloids are a vast and structurally diverse group of natural products, with over 4,100 known compounds.[1] They are characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The biogenetic precursor for virtually all indole alkaloids is the amino acid tryptophan.[1][2] A significant subset of these compounds are the terpene indole alkaloids, which are formed through the condensation of tryptamine (derived from tryptophan) and the iridoid secologanin.[2] This guide focuses on the natural occurrence, analysis, and biological significance of these compounds, providing a foundational resource for their further investigation and potential therapeutic development.

Natural Distribution

This compound alkaloids are predominantly found in the plant kingdom, particularly within a few key families. The most prominent of these are the Apocynaceae (e.g., Catharanthus roseus, Rauvolfia serpentina), Rubiaceae, and Loganiaceae families.[1][3] These alkaloids are not limited to plants, however, and have also been isolated from various fungi and marine organisms, showcasing their broad distribution across different biological taxa.[1][4][5]

Quantitative Analysis of Key this compound Alkaloids

The concentration of this compound alkaloids can vary significantly depending on the species, plant organ, developmental stage, and environmental conditions. Below are tables summarizing quantitative data for prominent alkaloids from two of the most studied medicinal plants.

Table 1: Quantitative Data of Indole Alkaloids in Catharanthus roseus (Periwinkle)

| Alkaloid | Plant Part | Concentration (µg/g Dry Weight unless specified) | Reference |

| Catharanthine | Young Leaves | 271 ± 63 (fresh weight) | [1] |

| Vindoline | Young Leaves | 120 ± 19 (fresh weight) | [1] |

| Catharanthine | Leaves (R light, with PAW) | 64.1 ± 1.5 | [3] |

| Vindoline | Leaves (R light, with PAW) | 25.9 ± 0.6 | [3] |

| Vinblastine | Cell Suspension Culture (elicited) | 3.65 mg/L | [6] |

| Vincristine | Seedlings (NaCl stress) | Increased content | [7] |

| Ajmalicine | Cell Suspension Culture (elicited) | 35.3 mg/L | [6] |

Table 2: Quantitative Data of Indole Alkaloids in Rauvolfia Species

| Alkaloid | Plant Species | Plant Part | Concentration | Reference |

| Reserpine | Rauwolfia serpentina | Roots (in vitro) | 496 mg/g (Crude Alkaloid Fraction) | [8] |

| Ajmalicine | Rauwolfia serpentina | Leaf Extract | Higher than root extract | [9][10] |

| Ajmaline | Rauwolfia serpentina | Root Extract | Present | [9][10] |

| Yohimbine | Rauwolfia serpentina | Root Extract | Present | [9][10] |

| Sarpagine | Rauvolfia verticillata | Roots | Detected | [11] |

| Reserpine | Rauvolfia verticillata | Roots | Detected | [11] |

| Ajmaline | Rauvolfia verticillata | Roots | Detected | [11] |

| Ajmalicine | Rauvolfia verticillata | Roots | Detected | [11] |

| Yohimbine | Rauvolfia verticillata | Roots | Detected | [11] |

Experimental Protocols

The study of this compound alkaloids necessitates robust methodologies for their extraction, isolation, and quantification. The following protocols provide a detailed overview of standard procedures.

Extraction of Indole Alkaloids from Rauvolfia serpentina Roots

This protocol is adapted from established methods for the extraction of alkaloids from Rauwolfia species.[8][9][12]

Materials:

-

Dried and powdered roots of Rauwolfia serpentina

-

Methanol

-

0.01 M Hydrochloric acid (HCl)

-

0.01 M Sodium hydroxide (NaOH)

-

Chloroform

-

Soxhlet apparatus

-

Rotary evaporator

-

pH meter

Procedure:

-

A known quantity (e.g., 100 g) of the dried, powdered root material is subjected to Soxhlet extraction with methanol for several hours until the extraction is complete.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is dissolved in 100 mL of 0.01 M HCl. The acidic solution is then filtered to remove any insoluble material.

-

The pH of the filtrate is adjusted to 6.0 with 0.01 M NaOH.

-

The solution is then partitioned with chloroform in a separatory funnel. The chloroform layer, containing the alkaloids, is collected. This step is repeated multiple times to ensure complete extraction.

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and then evaporated to dryness to yield the crude alkaloid fraction.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of indole alkaloids, which can be adapted for specific compounds and matrices based on published literature.[9][11][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. For example, a mobile phase of acetonitrile and phosphate buffer (35:65 v/v) can be used for the analysis of Rauwolfia alkaloids.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 280 nm is a suitable wavelength for the detection of many indole alkaloids.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard alkaloid in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and place in an HPLC vial.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to the alkaloid of interest in the sample chromatogram by comparing the retention time with that of the standard. The concentration of the alkaloid in the sample is determined by constructing a calibration curve from the peak areas of the standards.

Visualization of Signaling Pathways and Workflows

The biological effects of this compound alkaloids are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and a general experimental workflow.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many indole derivatives, particularly those produced by gut microbiota from tryptophan, are ligands for the Aryl Hydrocarbon Receptor (AHR). Activation of AHR plays a crucial role in modulating immune responses and maintaining intestinal homeostasis.[2][14][15]

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by indole alkaloids.

Indole-3-Carbinol (I3C) Mediated Inhibition of STAT5 and Akt Signaling

Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has been shown to induce apoptosis in cancer cells by suppressing the STAT5 and Akt signaling pathways.[16][17]

Caption: Inhibition of STAT5 and Akt signaling pathways by Indole-3-Carbinol (I3C).

General Experimental Workflow for Indole Alkaloid Investigation

The following diagram illustrates a typical workflow for the investigation of this compound alkaloids from natural sources.

Caption: A generalized experimental workflow for the study of this compound alkaloids.

Conclusion

The this compound alkaloids represent a rich and diverse source of biologically active compounds with significant potential for drug discovery and development. Their widespread occurrence in nature, coupled with their potent pharmacological activities, underscores the importance of continued research in this area. This technical guide provides a comprehensive overview of their natural occurrence, methods for their quantitative analysis, and insights into their mechanisms of action through key signaling pathways. It is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating natural products.

References

- 1. Vinca drug components accumulate exclusively in leaf exudates of Madagascar periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scialert.net [scialert.net]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. asianpubs.org [asianpubs.org]

- 13. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Theoretical Stability of 3H-Indole Isomers: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the stability of 3H-indole isomers, crucial intermediates in synthetic chemistry and building blocks for pharmacologically active compounds. By leveraging high-level computational chemistry, this document provides a quantitative and mechanistic understanding of the factors governing the relative energies and isomerization pathways of these fascinating molecules.

Introduction to this compound Isomers

Indole, a ubiquitous heterocyclic scaffold in natural products and pharmaceuticals, exists in several tautomeric forms. While 1H-indole is the most stable and well-known tautomer, the less common this compound (also known as indolenine) and 2H-indole play pivotal roles as reactive intermediates in various chemical transformations. The position of substituents on the this compound ring system can significantly influence its stability, reactivity, and propensity to isomerize. A thorough understanding of the relative stabilities of these isomers is paramount for controlling reaction outcomes and designing novel synthetic methodologies.

Theoretical studies, primarily employing Density Functional Theory (DFT) and coupled-cluster methods, have emerged as powerful tools for elucidating the energetic landscape of indole isomers. These computational approaches provide insights into ground-state energies, transition-state structures, and activation barriers for isomerization, complementing and guiding experimental investigations.

Computational Methodology

The accurate prediction of the relative stabilities of this compound isomers relies on robust and well-validated computational protocols. The methodologies outlined below represent a standard approach for obtaining reliable thermochemical data.

Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

DFT calculations are a computationally efficient method for obtaining accurate equilibrium geometries and vibrational frequencies of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for this purpose.

Experimental Protocol:

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Input File Preparation:

-

Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

-

6-311+G(d,p): A triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This basis set provides a good balance between accuracy and computational cost for organic molecules.

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermodynamic data.

-

-

Molecule Specification: Define the atomic coordinates of the this compound isomer.

-

Charge and Multiplicity: Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground states).

-

-

Execution: Run the calculation using the Gaussian software.

-

Analysis of Results:

-

Verify that the geometry optimization has converged.

-

Confirm that the frequency calculation yields no imaginary frequencies, indicating a true local minimum on the potential energy surface.

-

Extract the electronic energy and the zero-point vibrational energy (ZPVE) for each isomer.

-

Coupled-Cluster Theory for High-Accuracy Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method. This "gold standard" of quantum chemistry provides highly accurate energies but is computationally more demanding.

Experimental Protocol:

-

Software: Gaussian 16 or another program with robust CCSD(T) capabilities.

-

Input File Preparation:

-

Route Section: #p CCSD(T)/cc-pVTZ

-

CCSD(T): Specifies the coupled-cluster calculation with single, double, and perturbative triple excitations.

-

cc-pVTZ: Dunning's correlation-consistent polarized valence triple-zeta basis set, which is well-suited for high-accuracy correlated calculations.

-

-

Geometry Specification: Use the coordinates from the B3LYP/6-311+G(d,p) optimized geometry (Geom=CheckPoint).

-

Charge and Multiplicity: As defined in the DFT calculation.

-

-

Execution: Perform the single-point energy calculation.

-

Energy Correction: The final relative energy (ΔE) of an isomer is calculated as follows: ΔE = (E_CCSD(T) + ZPVE_DFT) - (E_CCSD(T)_ref + ZPVE_DFT_ref) where ref denotes the reference isomer (typically the most stable one).

Quantitative Stability Analysis of this compound Tautomers

Computational studies have provided valuable quantitative data on the relative stabilities of the parent indole tautomers. These calculations consistently show that 1H-indole is the most stable form, followed by 2H-indole and then this compound.

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Indole | 0.00 |

| 2H-Indole | 10.2 |

| This compound | 16.8 |

Table 1: Calculated relative energies of indole tautomers at a high level of theory. These values represent the electronic energy differences and underscore the significantly lower stability of the 2H and 3H tautomers compared to the aromatic 1H-indole.

The higher energies of 2H- and this compound can be attributed to the disruption of the aromaticity of the pyrrole ring.

Isomerization Pathways and Activation Barriers

The interconversion between indole tautomers proceeds through transition states involving hydrogen migration. Understanding the activation barriers for these processes is crucial for predicting the conditions under which isomerization can occur.

A theoretical investigation into the unimolecular isomerization of indole revealed that the direct conversion of 1H-indole to this compound is a high-energy process. Instead, the isomerization is predicted to proceed sequentially, with 2H-indole as a key intermediate.[1] The calculated activation barrier for the initial 1H-indole to 2H-indole step is approximately 51 kcal/mol, indicating that this is a thermally demanding process.[1]

References

Exploring the Reaction Mechanisms of 3H-Indole Formation: A Technical Guide

Introduction

3H-indoles, also known as indolenines, are crucial heterocyclic motifs that serve as fundamental building blocks in a wide array of natural products, pharmaceuticals, and functional materials. Their unique structural and electronic properties make them valuable intermediates in organic synthesis, particularly for the construction of complex polycyclic alkaloids. This technical guide provides an in-depth exploration of the core reaction mechanisms involved in the formation of the 3H-indole scaffold, targeting researchers, scientists, and professionals in drug development. The following sections detail prominent synthetic strategies, including the classic Fischer indole synthesis, modern iodine-mediated cyclizations, and other notable methods, complete with mechanistic diagrams, quantitative data, and experimental protocols.

Fischer Indole Synthesis for 3H-Indoles

The Fischer indole synthesis, discovered in 1883, is a venerable and versatile chemical reaction for producing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] By carefully selecting the ketone starting material, this method can be effectively employed to synthesize 3,3-disubstituted 3H-indoles (indolenines).

Reaction Mechanism

The accepted mechanism for the Fischer indole synthesis involves several key steps:[1][2]

-

Hydrazone Formation : The reaction begins with the condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone.

-

Tautomerization : The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[3][3]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, cyclic[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond. This step is often considered the rate-determining step of the reaction.[2]

-

Cyclization and Elimination : The resulting intermediate, an imine, then undergoes intramolecular cyclization to form a cyclic aminoacetal (or aminal).

-

Ammonia Elimination : Under acid catalysis, this aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the aromatic this compound ring.[1][2]

The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being used effectively.[1][2]

Visualization: Fischer Indole Synthesis Pathway

References

Forging the Core: A Technical Guide to Novel Synthetic Routes for the 3H-Indole Scaffold

A deep dive into the synthesis of the 3H-indole core, a privileged scaffold in medicinal chemistry, reveals a growing arsenal of innovative synthetic strategies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recently developed methodologies, complete with detailed experimental protocols, quantitative data, and mechanistic insights visualized through logical diagrams.

The this compound moiety, a structural isomer of the more common 1H-indole, is a crucial component in a wide array of biologically active natural products and synthetic compounds. Its unique three-dimensional structure and electronic properties make it a valuable building block in the design of novel therapeutics. This guide focuses on three prominent and distinct methods for the construction of the this compound scaffold: the classic yet adaptable Fischer Indole Synthesis, a metal-free Iodine-Mediated Intramolecular Cyclization of Enamines, and a two-step sequence involving Lead-Mediated α-Arylation followed by a Staudinger Reduction.

Key Synthetic Methodologies

This guide explores the following synthetic routes in detail, offering a comparative analysis of their strengths, substrate scope, and reaction conditions.

The Fischer Indole Synthesis: A Timeless Approach to 3H-Indoles

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, remains a highly effective method for the preparation of 3H-indoles (indolenines) from the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.[1][2] The choice of ketone is critical in directing the synthesis towards the 3,3-disubstituted this compound core.

Experimental Protocol: Synthesis of 2,3,3,4-Tetramethyl-3H-indole [1]

A mixture of m-tolylhydrazine hydrochloride (1.58 g, 10 mmol) and isopropyl methyl ketone (1.0 g, 11.6 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 5 hours. The reaction mixture is then neutralized with a 1 M sodium hydroxide solution, diluted with water (100 mL), and extracted with chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3,3,4-tetramethyl-3H-indole.

Quantitative Data for Fischer Indole Synthesis of 3H-Indoles [1][3]

| Entry | Phenylhydrazine Derivative | Ketone | Product | Yield (%) |

| 1 | o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | 85 |

| 2 | m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,4-Tetramethyl-3H-indole & 2,3,3,6-Tetramethyl-3H-indole | 82 (mixture) |

| 3 | o-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 1,2,3,4,5,6,7,8-Octahydro-1,1-dimethyl-carbazole | 88 |

| 4 | m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 1,2,3,4,5,6,7,8-Octahydro-1,1,8-trimethyl-carbazole | 84 |

| 5 | p-Nitrophenylhydrazine | 2-Methylcyclohexanone | 6-Nitro-1,2,3,4,5,6,7,8-octahydro-1,1-dimethyl-carbazole | 51 |

Reaction Workflow: Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of 3H-Indoles.

Iodine-Mediated Intramolecular Cyclization of Enamines: A Metal-Free Approach

A modern and efficient transition-metal-free method for the synthesis of 3H-indoles involves the iodine-mediated intramolecular cyclization of enamines.[4][5][6] This approach offers a broad substrate scope, tolerating various functional groups, and proceeds in good to high yields.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate [6]

To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), iodine (1.1 equiv), and potassium carbonate (1.2 equiv) is added N,N-dimethylformamide (1.0 mL) under a nitrogen atmosphere at room temperature. The reaction temperature is raised to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine (2 x 20 mL) and dried over magnesium sulfate. The solvent is evaporated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Quantitative Data for Iodine-Mediated this compound Synthesis [6]

| Entry | Enamine Substrate | Product | Yield (%) |

| 1 | (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate | 82 |

| 2 | (Z)-ethyl 3-(4-methoxyphenyl)-2-methyl-3-(phenylamino)acrylate | Ethyl 2-(4-methoxyphenyl)-3-methyl-3H-indole-3-carboxylate | 85 |

| 3 | (Z)-ethyl 3-(4-chlorophenyl)-2-methyl-3-(phenylamino)acrylate | Ethyl 2-(4-chlorophenyl)-3-methyl-3H-indole-3-carboxylate | 78 |

| 4 | (Z)-diethyl 2-((4-methoxyphenyl)(phenylamino)methylene)malonate | Diethyl 2-(4-methoxyphenyl)-3H-indole-3,3-dicarboxylate | 92 |

| 5 | (Z)-3-((4-chlorophenyl)(phenylamino)methylene)pentane-2,4-dione | 1-(2-(4-chlorophenyl)-3-methyl-3H-indol-3-yl)ethan-1-one | 75 |

Reaction Mechanism: Iodine-Mediated Cyclization

Caption: Proposed mechanism for the iodine-mediated synthesis of 3H-indoles.

Lead-Mediated α-Arylation and Staudinger Reduction: A Two-Step Strategy

A versatile, two-step synthesis of functionalized 3H-indoles involves an initial lead-mediated α-arylation of β-ketoesters or γ-lactams with aryl azides, followed by a Staudinger reduction of the resulting azide to induce cyclization.[7][8] This method allows for the construction of complex this compound scaffolds.

Experimental Protocol: Two-Step Synthesis of a 3H-Pyrroloindole [7]

-

Step 1: α-Arylation: To a solution of the γ-lactam (1.0 equiv) and 2-azidoaryllead triacetate (1.05 equiv) in chloroform is added pyridine (3.0 equiv). The reaction mixture is stirred at 50 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the crude product is purified by silica gel chromatography.

-

Step 2: Staudinger Reduction and Cyclization: The purified aryl azide from Step 1 is dissolved in a suitable solvent (e.g., THF), and triphenylphosphine (1.1 equiv) is added. The reaction is stirred at room temperature, often followed by the addition of water to facilitate the hydrolysis of the intermediate aza-ylide. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the 3H-pyrroloindole.

Quantitative Data for Lead-Mediated α-Arylation and Staudinger Reduction [7]

| Entry | β-Ketoester/γ-Lactam | Aryl Azide Precursor | Product | Overall Yield (%) |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | 2-Azidophenyllead triacetate | Spiro[cyclopentane-1,3'-[3H]indol]-2'-one | 75 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | 2-Azidophenyllead triacetate | Spiro[cyclohexane-1,3'-[3H]indol]-2'-one | 82 |

| 3 | 1-Boc-4-piperidone | 2-Azido-4-chlorophenyllead triacetate | 8-Chloro-1'-Boc-spiro[indole-3,4'-piperidin]-2(1H)-one | 78 |

| 4 | N-Benzyl-pyrrolidin-2-one | 2-Azidophenyllead triacetate | 1-Benzyl-1,2-dihydro-3H-pyrrolo[2,3-b]indole | 85 |

| 5 | Tetrahydro-2H-pyran-3-one | 2-Azidophenyllead triacetate | Spiro[dihydro-2H-pyran-3,3'-[3H]indol]-2'-one | 72 |

Logical Relationship: Two-Step Synthesis of 3H-Indoles

Caption: Logical flow of the two-step synthesis of 3H-indoles.

Biological Relevance and Signaling Pathways

Indole derivatives are well-documented for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9] Specifically, certain indole-containing compounds have been shown to modulate key cellular signaling pathways implicated in disease.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is a hallmark of many cancers. Certain indole derivatives have been identified as inhibitors of this pathway, making them attractive candidates for anticancer drug development.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

STING Signaling Pathway: The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response.[11] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases. Recently, indole derivatives have emerged as potential modulators of STING signaling, offering new therapeutic avenues.[12]

Caption: Modulation of the STING signaling pathway by this compound derivatives.

Conclusion

The synthetic routes to the this compound scaffold presented in this guide highlight the diversity of chemical transformations available to access this important heterocyclic core. From the venerable Fischer indole synthesis to modern, metal-free cyclizations, chemists have a powerful toolkit at their disposal. The demonstrated and potential interactions of this compound derivatives with key biological signaling pathways underscore their significance in the ongoing quest for novel therapeutic agents. Further exploration of these synthetic methodologies and the biological activities of the resulting compounds will undoubtedly continue to enrich the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. New this compound synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient synthesis of 3H-indoles enabled by the lead-mediated α-arylation of β-ketoesters or γ-lactams using aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 3H-Indole Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Exploration of the Synthesis, Biological Activity, and Mechanistic Underpinnings of 3H-Indole Derivatives in Drug Discovery

The this compound core, a structural isomer of the ubiquitous indole, represents a compelling and relatively underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and electronic properties offer novel opportunities for the design of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on 3H-indoles, focusing on their synthesis, anticancer properties, and mechanisms of action, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for this compound Analogs

The construction of the this compound framework can be achieved through several synthetic methodologies. Two prominent and effective approaches are the Fischer indole synthesis and iodine-mediated intramolecular cyclization.

Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole

A robust and widely used method for the synthesis of 3H-indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with a ketone. A representative protocol for the synthesis of 2,3,3-trimethyl-3H-indole is provided below.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve phenylhydrazine in glacial acetic acid.

-

Addition of Ketone: To this solution, slowly add methyl isopropyl ketone (3-methyl-2-butanone) while maintaining the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Iodine-Mediated Intramolecular Cyclization of Enamines

An alternative and efficient method for the synthesis of this compound derivatives involves the iodine-mediated intramolecular cyclization of enamines. This transition-metal-free reaction offers a versatile route to a variety of substituted 3H-indoles.[2]

Experimental Protocol:

-

Reaction Mixture: To a mixture of the N-aryl enaminecarboxylate, iodine (I₂), and potassium carbonate (K₂CO₃) in a reaction flask, add N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

-

Heating: The reaction mixture is heated to 100 °C for a specified period, typically 1 hour, with stirring.

-

Quenching and Extraction: After cooling to room temperature, the reaction is quenched with aqueous ammonia and the product is extracted with ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired this compound derivative.[2]

Anticancer Activity of this compound Derivatives

A growing body of evidence suggests that the this compound scaffold is a promising pharmacophore for the development of novel anticancer agents. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines and have been shown to target key cellular processes involved in cancer progression, such as cell proliferation and microtubule dynamics.

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of this compound derivatives are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, commonly 72 hours, to allow the compounds to exert their effects.[3]

-

MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3.5 to 4 hours.[3][4]

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 590 nm, with a reference wavelength of 620 nm.[3] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curves.

Quantitative Data on Anticancer Activity

The following table summarizes the reported IC₅₀ values for representative indole derivatives, highlighting the potential of this scaffold in targeting various cancer cell lines. While specific data for 3H-indoles is emerging, the data for structurally related indoles provides a strong rationale for their investigation.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based Sulfonohydrazides | MCF-7 (Breast) | 13.2 | [5] |